molecular formula C16H19ClFN3 B2633862 4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine CAS No. 1396887-01-6

4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine

Cat. No. B2633862
CAS RN: 1396887-01-6
M. Wt: 307.8
InChI Key: JSSUSWDUQSFGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in scientific research applications. In

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

One significant application of compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine" is as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors play a crucial role in studying metabolism-based drug-drug interactions (DDIs) which can occur when multiple drugs are coadministered. Selective inhibitors help in deciphering the involvement of specific CYP isoforms in drug metabolism, aiding in the prediction and management of DDIs (Khojasteh et al., 2011).

Nucleophilic Aromatic Substitution Reactions

Compounds similar to the one are also involved in nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry, allowing for the functionalization of aromatic compounds, which is crucial in the synthesis of various pharmaceuticals and agrochemicals. The reaction mechanisms and the factors influencing these reactions are subjects of ongoing research, contributing to the development of new synthetic methodologies (Pietra & Vitali, 1972).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

In the realm of neuropsychiatric disorder treatment, derivatives structurally similar to "4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine" are being explored as dopamine D2 receptor ligands. These compounds are investigated for their potential in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The research focuses on understanding the structure-activity relationships to design ligands with high affinity and selectivity towards D2 receptors (Jůza et al., 2022).

Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment

Another application is in the development of dipeptidyl peptidase IV (DPP IV) inhibitors, where related compounds are examined for their potential as treatments for type 2 diabetes mellitus (T2DM). DPP IV inhibitors work by enhancing the levels of incretins, which in turn increases insulin secretion, decreases glucagon release, and reduces blood glucose levels. The exploration of new inhibitors aims to find more effective and safer treatments for T2DM (Mendieta et al., 2011).

DNA Minor Groove Binders

Compounds with a similar structural framework have been studied as DNA minor groove binders. These molecules interact with DNA in a sequence-specific manner, which is important for the development of novel therapeutic agents targeting genetic diseases, cancer, and bacterial infections. The understanding of how these compounds bind to DNA aids in the rational design of new drugs with improved specificity and potency (Issar & Kakkar, 2013).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFN3/c17-15-3-1-4-16(18)14(15)12-20-9-5-13(6-10-20)11-21-8-2-7-19-21/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSUSWDUQSFGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-pyrazol-1-yl)methyl)-1-(2-chloro-6-fluorobenzyl)piperidine

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